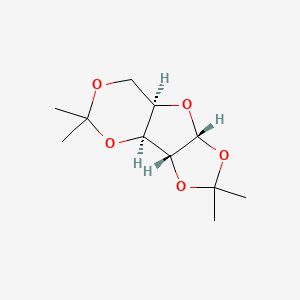

1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose

Overview

Description

1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose is a biochemical reagent . It is a white to almost white powder or crystal . It is used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose is C11H18O5 . Its molecular weight is 230.26 . The SMILES string representation of its structure is CC1(C)O[C@H]2OC@HC@H[C@H]2O1 .

Physical And Chemical Properties Analysis

1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose is a solid at 20°C . It has a melting point of 43.0 to 46.0°C and a boiling point of 125°C at 1 mmHg . Its specific rotation is +18.0 to +20.0 deg (C=3, Acetone) .

Scientific Research Applications

Chiral Protection and Resolution

1,2-O-Isopropylidene-α-D-xylofuranose serves as a chiral protecting group for aldehyde groups, facilitating the separation of diastereoisomers and enabling the synthesis of enantiomerically pure nucleoside analogues. This application highlights its role in the resolution of chiral compounds, particularly in the synthesis of 1,3-dihydrobenzo[c]furans with retained chiral integrity at the C3 site for further elaboration into nucleoside analogues (Ewing et al., 2000).

Radiation Damage Study

The compound has been utilized in the study of radiation damage, specifically in X-irradiated single crystals of a phenoxyphosphoryl xylofuranose derivative. This research provided insights into electron capture by PO bonds and the homolytic scission of various P—O bonds involved in the radiation damage process (Celalyan-Berthier et al., 1987).

Catalytic Applications

1,2-O-Isopropylidene-α-D-xylofuranose derivatives have been developed as highly effective chiral catalysts for enantioselective additions of diethylzinc to aldehydes. These derivatives provide high enantioselectivity for aromatic and relatively hindered aliphatic aldehydes, indicating their potential in asymmetric synthesis (Cho & Kim, 1996).

Synthetic Intermediate for Polycyclic Carbohydrates

It serves as a precursor for the synthesis of highly condensed cyclic carbohydrates. The synthesis involves cyclization to a highly reactive cyclic enamine, followed by nucleophilic attack and spontaneous cyclization steps, allowing for the formation of stereochemically defined extra rings fused to the sugar backbone. This process underscores its utility in creating novel molecular skeletons from carbohydrate precursors (Cordeiro et al., 2007).

Enamine-Based Skeletal Diversity

The transformation of 1,2-O-Isopropylidene-α-D-xylofuranose into a cyclic enamine derivative highlights its value as a synthetic scaffold for generating fused cyclic sugar derivatives with unusual molecular skeletons. This application demonstrates its capability to achieve skeletal diversity through reactions with various nucleophiles in a regio- and stereoselective manner, making it a promising chiral intermediate for novel compound synthesis (Cordeiro et al., 2006).

properties

IUPAC Name |

(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZDPBSWYPINNF-BZNPZCIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@H](O1)[C@@H]3[C@H](O2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174993 | |

| Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose | |

CAS RN |

20881-04-3 | |

| Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020881043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

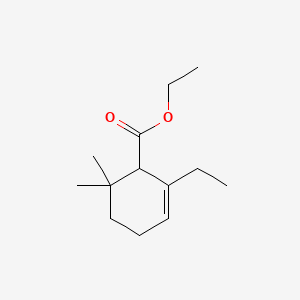

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.